Cas no 298690-84-3 (2-[4-(trifluoromethyl)phenyl]pyrrolidine)
2-[4-(trifluoromethyl)phenyl]pyrrolidine Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Trifluoromethylphenyl)pyrrolidine
- 2-[4-(Trifluoromethyl)phenyl]pyrrolidine
- 2-(4-(trifluoromethyl)phenyl)pyrrolidine
- 2-(4-Trifluoromethylphenyl)-pyrrolidine
- 2-(4-Trifluoromethyl-phenyl)pyrrolidine
- AC1MV2GA
- AC1Q4J2T
- ACMC-209hbi
- SureCN3597818
- AC-5476
- SB49732
- CS-0155426
- AR1043
- EN300-1124798
- 298690-84-3
- AKOS016352876
- (RS)-2-(4-trifluoromethyl-phenyl)-pyrrolidine
- FT-0644365
- PS-6898
- AKOS000174039
- A26420
- Pyrrolidine, 2-[4-(trifluoromethyl)phenyl]-
- DTXSID70395238
- SCHEMBL3597818
- 2-(4-trifluoromethylphenyl)pyrrolidine, AldrichCPR
- MFCD01631837
- DB-019476
- SY238597
- (+/-)-2-(4-(trifluoromethyl)phenyl)pyrrolidine
- 2-[4-(trifluoromethyl)phenyl]pyrrolidine
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- MDL: MFCD08456906
- Inchi: 1S/C11H12F3N/c12-11(13,14)9-5-3-8(4-6-9)10-2-1-7-15-10/h3-6,10,15H,1-2,7H2
- InChI Key: GSOGADJIIMVREB-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1)C1CCCN1)(F)F
Computed Properties
- Exact Mass: 215.09200
- Monoisotopic Mass: 215.092
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12A^2
- XLogP3: 2.7
Experimental Properties
- Density: 1.179
- Boiling Point: 254.1°Cat760mmHg
- Flash Point: 107.5°C
- Refractive Index: 1.473
- PSA: 12.03000
- LogP: 3.45870
2-[4-(trifluoromethyl)phenyl]pyrrolidine Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P305+P351+P338
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
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Hazardous Material Identification:
- Storage Condition:2-8 °C
- Risk Phrases:R36/37/38
2-[4-(trifluoromethyl)phenyl]pyrrolidine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-[4-(trifluoromethyl)phenyl]pyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZT573-100mg |
2-[4-(trifluoromethyl)phenyl]pyrrolidine |
298690-84-3 | 95+% | 100mg |
1159CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZT573-250mg |
2-[4-(trifluoromethyl)phenyl]pyrrolidine |
298690-84-3 | 95+% | 250mg |
2387CNY | 2021-05-08 | |
| Fluorochem | 032042-1g |
2-(4-Trifluoromethyl-phenyl)-pyrrolidine |
298690-84-3 | 95% | 1g |
£127.00 | 2022-03-01 | |
| Fluorochem | 032042-5g |
2-(4-Trifluoromethyl-phenyl)-pyrrolidine |
298690-84-3 | 95% | 5g |
£560.00 | 2022-03-01 | |
| Fluorochem | 032042-25g |
2-(4-Trifluoromethyl-phenyl)-pyrrolidine |
298690-84-3 | 95% | 25g |
£1958.00 | 2022-03-01 | |
| Chemenu | CM197713-5g |
2-(4-Trifluoromethylphenyl)pyrrolidine |
298690-84-3 | 95% | 5g |
$456 | 2021-08-05 | |
| Chemenu | CM197713-10g |
2-(4-Trifluoromethylphenyl)pyrrolidine |
298690-84-3 | 95% | 10g |
$874 | 2021-08-05 | |
| Chemenu | CM197713-25g |
2-(4-Trifluoromethylphenyl)pyrrolidine |
298690-84-3 | 95% | 25g |
$1618 | 2021-08-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T93010-1g |
2-(4-Trifluoromethylphenyl)pyrrolidine |
298690-84-3 | 95% | 1g |
¥5749.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T93010-100mg |
2-(4-Trifluoromethylphenyl)pyrrolidine |
298690-84-3 | 95% | 100mg |
¥1529.0 | 2024-07-18 |
2-[4-(trifluoromethyl)phenyl]pyrrolidine Suppliers
2-[4-(trifluoromethyl)phenyl]pyrrolidine Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
Additional information on 2-[4-(trifluoromethyl)phenyl]pyrrolidine
Professional Introduction to Compound with CAS No. 298690-84-3 and Product Name: 2-[4-(trifluoromethyl)phenyl]pyrrolidine
Compound with the CAS number 298690-84-3, chemically identified as 2-[4-(trifluoromethyl)phenyl]pyrrolidine, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a trifluoromethyl group in its molecular structure enhances its pharmacological profile, making it a promising candidate for further research and development.
The pyrrolidine moiety is a key structural feature that contributes to the compound's versatility. Pyrrolidine derivatives are well-documented for their role in various biological processes, including enzyme inhibition and receptor binding. The introduction of a phenyl ring at the 4-position, further modified by a trifluoromethyl substituent, introduces additional electronic and steric effects that can fine-tune the compound's interactions with biological targets.
Recent studies have highlighted the importance of trifluoromethyl containing compounds in drug discovery. The fluorine atoms in this group not only enhance metabolic stability but also improve binding affinity to biological targets. This has led to the exploration of trifluoromethyl pyrrolidine derivatives as potential therapeutic agents. For instance, research has demonstrated that such compounds can exhibit inhibitory effects on certain enzymes and receptors, making them valuable in the development of novel treatments for various diseases.
In the context of modern pharmaceutical research, the synthesis and characterization of 2-[4-(trifluoromethyl)phenyl]pyrrolidine have been optimized to ensure high purity and yield. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework. These techniques not only improve efficiency but also minimize unwanted byproducts, ensuring that the final product meets stringent quality standards.
The pharmacological potential of this compound has been explored through both in vitro and in vivo studies. Initial investigations have shown that 2-[4-(trifluoromethyl)phenyl]pyrrolidine exhibits promising activity against several biological targets. For example, it has demonstrated inhibitory effects on enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, its interaction with specific receptors has been studied, revealing possible applications in central nervous system disorders.
One of the most compelling aspects of this compound is its ability to modulate protein-protein interactions. The unique combination of a pyrrolidine ring and a trifluoromethyl phenyl group allows for precise tuning of binding affinities and selectivity. This property is particularly valuable in drug design, where achieving high specificity is crucial to minimize side effects. Ongoing research aims to further elucidate the mechanisms by which this compound interacts with its targets, providing insights into its potential therapeutic applications.
The synthetic route to 2-[4-(trifluoromethyl)phenyl]pyrrolidine has been refined to ensure scalability and reproducibility. Industrial-scale production requires efficient synthetic pathways that are both cost-effective and environmentally sustainable. Recent advancements in green chemistry have enabled the integration of sustainable practices into the synthesis of complex molecules like this one. Techniques such as solvent recovery and catalytic recycling have been implemented to minimize waste and reduce environmental impact.
Future directions for research on this compound include exploring its potential as a lead molecule for drug development. By leveraging structure-activity relationship (SAR) studies, researchers can modify various parts of the molecule to enhance its pharmacological properties. The trifluoromethyl group remains a key focus area, as modifications to this moiety can significantly impact the compound's efficacy and selectivity.
The integration of computational chemistry tools has also played a crucial role in understanding the behavior of 2-[4-(trifluoromethyl)phenyl]pyrrolidine at a molecular level. Molecular modeling techniques allow researchers to predict how the compound will interact with biological targets, providing valuable insights before experimental validation is conducted. This approach accelerates the drug discovery process by identifying promising candidates early in the development pipeline.
In conclusion, compound with CAS No. 298690-84-3, known as 2-[4-(trifluoromethyl)phenyl]pyrrolidine, represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications make it a valuable candidate for further research and development. Ongoing studies aim to elucidate its pharmacological mechanisms and explore its therapeutic potential in various disease areas.
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